molecular formula C10H13ClN2O2S B3308217 Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate CAS No. 937598-43-1

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate

Cat. No.: B3308217
CAS No.: 937598-43-1
M. Wt: 260.74 g/mol
InChI Key: QKFNABVIWZJFQW-UHFFFAOYSA-N
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Description

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an ethyl ester group, an allylamino group, and a chloromethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the allylamino and chloromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. This step is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Allylamino Group: The allylamino group can be introduced through a nucleophilic substitution reaction using an allylamine derivative. This step may require the use of a polar aprotic solvent such as dimethylformamide (DMF) and a catalyst like triethylamine.

    Chloromethylation: The chloromethyl group is typically introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid. This step requires careful control of reaction conditions to prevent side reactions and ensure high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Allylamine, thiourea, dimethylformamide (DMF), and triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate depends on its specific application and the biological target. In general, the compound may interact with enzymes, receptors, or other biomolecules through covalent or non-covalent interactions. The presence of the allylamino and chloromethyl groups allows for potential binding to active sites or modification of target proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-5-carboxylate: A simpler thiazole derivative with an amino group instead of an allylamino group.

    Ethyl thiazole-5-carboxylate: Lacks the amino and chloromethyl groups, making it less reactive in certain chemical reactions.

Uniqueness

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate is unique due to the combination of functional groups attached to the thiazole ring. The presence of both an allylamino and a chloromethyl group provides versatility in chemical reactivity and potential biological activity, distinguishing it from simpler thiazole derivatives.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c1-3-5-12-10-13-7(6-11)8(16-10)9(14)15-4-2/h3H,1,4-6H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFNABVIWZJFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC=C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163359
Record name Ethyl 4-(chloromethyl)-2-(2-propen-1-ylamino)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-43-1
Record name Ethyl 4-(chloromethyl)-2-(2-propen-1-ylamino)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(chloromethyl)-2-(2-propen-1-ylamino)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate
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